molecular formula C12H17BO3S B1440590 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophen-3-YL)ethanone CAS No. 1040281-85-3

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophen-3-YL)ethanone

Cat. No.: B1440590
CAS No.: 1040281-85-3
M. Wt: 252.14 g/mol
InChI Key: QCPVPRWNCWSFSU-UHFFFAOYSA-N
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Description

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophen-3-YL)ethanone is an organoboron compound featuring a thiophene ring substituted with a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophen-3-YL)ethanone typically involves the following steps:

    Borylation of Thiophene: The thiophene ring is borylated using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction involves the use of a boronic acid or boronate ester and a halogenated thiophene derivative.

    Acetylation: The borylated thiophene is then subjected to acetylation using acetyl chloride or acetic anhydride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophen-3-YL)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The boronate ester group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing the carbonyl group.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) for Suzuki-Miyaura coupling.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophen-3-YL)ethanol.

    Substitution: Various substituted thiophenes depending on the coupling partner.

Scientific Research Applications

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophen-3-YL)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.

    Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism by which 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophen-3-YL)ethanone exerts its effects is primarily through its reactivity in organic synthesis. The boronate ester group facilitates cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This reactivity is crucial in the synthesis of complex organic molecules and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophen-3-YL)ethanone is unique due to its combination of a thiophene ring and a boronate ester group, which provides distinct reactivity and versatility in organic synthesis. This compound’s ability to undergo various chemical transformations makes it a valuable tool in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO3S/c1-8(14)9-6-10(17-7-9)13-15-11(2,3)12(4,5)16-13/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPVPRWNCWSFSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681949
Record name 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040281-85-3
Record name 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-thienyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1040281-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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